molecular formula C7H3ClN2O3 B1599828 2-Chloro-5-nitrobenzo[d]oxazole CAS No. 54120-91-1

2-Chloro-5-nitrobenzo[d]oxazole

Cat. No.: B1599828
CAS No.: 54120-91-1
M. Wt: 198.56 g/mol
InChI Key: JDESVZPWUYUPRC-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3ClN2O3 It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position on the benzoxazole ring

Scientific Research Applications

2-Chloro-5-nitrobenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for anticancer and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Target of Action

This compound belongs to the class of oxazole derivatives, which are known to interact with a wide range of biological targets, but specific interactions for this compound are yet to be elucidated.

Mode of Action

As a member of the oxazole derivatives, it may interact with its targets through various mechanisms, including covalent bonding, hydrogen bonding, or van der Waals interactions

Biochemical Pathways

. Oxazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation.

Pharmacokinetics

. These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.

Action Environment

. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitrobenzo[d]oxazole typically involves the nitration of 2-chlorobenzoic acid followed by cyclization. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures higher yields and purity of the final product. The process involves careful control of temperature, reaction time, and the use of efficient catalysts to facilitate the cyclization step .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-nitrobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and nitro groups on the benzoxazole ring enhances its potential for diverse chemical transformations and applications in various fields of research .

Properties

IUPAC Name

2-chloro-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDESVZPWUYUPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438538
Record name 2-Chloro-5-nitrobenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54120-91-1
Record name 2-Chloro-5-nitrobenzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Subsequently, the crude 2-mercapto-5-nitrobenzoxazole (10 g, 51 mmol), previously prepared, was dissolved in thionyl chloride (100 mL). DMF (60 μL) was added and the reaction mixture was heated at 65° C. for 45 min. After cooling, the solvent was removed under reduced pressure and to the residue, toluene was added twice (2×20 mL) and each time subsequently evaporated in vacuo to remove volatiles via azeotrope. The resultant crude product was dissolved in ethyl acetate (400 mL), washed with brine (200 mL), dried over Na2SO4, filtered, and concentrated to give compound 29, 2-chloro-5-nitrobenzoxazole, as (8.2 g, crude).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 μL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-nitrobenzo[d]oxazole-2(3H)-thione (2.52 g, 12.86 mmol) in phosphorous oxychloride (21 mL) was added phosphorous pentachloride (2.68 g, 12.86 mmol) in one portion. The mixture was then heated to 100° C. for 2.5 h. After cooling, the excess of phosphorous oxychloride was removed in vacuo and the resulting mixture was used crude without characterisation.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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